REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)([O-:3])=[O:2].C([O-])([O-])=O.[Na+].[Na+].[CH2:22](Br)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(Cl)Cl.O>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]1[CH2:11][CH2:12][N:13]([CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH2:14][CH2:15]1)([O-:3])=[O:2] |f:1.2.3|
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Name
|
|
Quantity
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30 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N1CCNCC1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
18.6 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)Br
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Type
|
CUSTOM
|
Details
|
with magnetic stirring
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To a 500 mL round-bottomed flask equipped
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred for 5 min
|
Duration
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5 min
|
Type
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STIRRING
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Details
|
Stirring
|
Type
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TEMPERATURE
|
Details
|
the reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with CH2Cl2 (2×50 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N1CCN(CC1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |